ethyl 4-{[(1,2-dihydroacenaphthylen-5-yl)carbamoyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{[(1,2-dihydroacenaphthylen-5-yl)carbamoyl]amino}benzoate is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of an ethyl ester group, a benzoate moiety, and a carbamoyl group attached to a 1,2-dihydroacenaphthylenyl ring system. Its intricate structure makes it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
The synthesis of ethyl 4-{[(1,2-dihydroacenaphthylen-5-yl)carbamoyl]amino}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 1,2-dihydroacenaphthylenyl intermediate: This step involves the reduction of acenaphthylene to form 1,2-dihydroacenaphthylene.
Carbamoylation: The 1,2-dihydroacenaphthylenyl intermediate is then reacted with an isocyanate to introduce the carbamoyl group.
Coupling with 4-aminobenzoic acid: The resulting carbamoyl intermediate is coupled with 4-aminobenzoic acid under suitable conditions to form the desired product.
Esterification: Finally, the benzoic acid derivative is esterified with ethanol to yield this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
Ethyl 4-{[(1,2-dihydroacenaphthylen-5-yl)carbamoyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the benzoate moiety, where nucleophiles such as amines or thiols replace the ester group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Ethyl 4-{[(1,2-dihydroacenaphthylen-5-yl)carbamoyl]amino}benzoate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-{[(1,2-dihydroacenaphthylen-5-yl)carbamoyl]amino}benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to inhibition or activation of enzymatic pathways, influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-{[(1,2-dihydroacenaphthylen-5-yl)carbamoyl]amino}benzoate can be compared with other similar compounds, such as:
Ethyl 4-{[(1,2-dihydroacenaphthylen-5-yl)carbamoyl]amino}benzenesulfonyl: This compound has a sulfonyl group instead of a benzoate moiety, leading to different chemical properties and reactivity.
Ethyl 4-{[(1,2-dihydroacenaphthylen-5-yl)carbamoyl]amino}benzenecarboxylate: Similar structure but with a carboxylate group, affecting its solubility and interaction with biological molecules.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
ethyl 4-(1,2-dihydroacenaphthylen-5-ylcarbamoylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-2-27-21(25)16-8-11-17(12-9-16)23-22(26)24-19-13-10-15-7-6-14-4-3-5-18(19)20(14)15/h3-5,8-13H,2,6-7H2,1H3,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQUIPSRCPJTLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C3CCC4=C3C2=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.